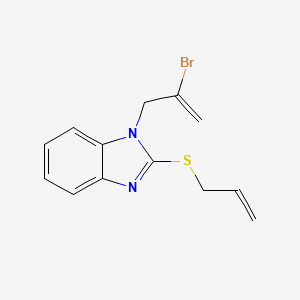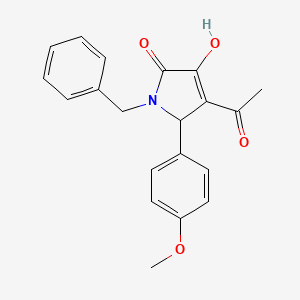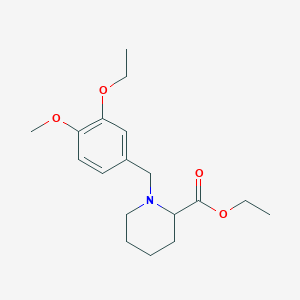![molecular formula C20H23FO4 B5203602 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene, also known as FPEB, is a potent and selective ligand for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders.
Mecanismo De Acción
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is expressed throughout the brain. mGluR5 activation leads to the activation of intracellular signaling pathways that are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene binds to the same site on mGluR5 as the endogenous ligand glutamate, and prevents the activation of the receptor by glutamate. This results in the inhibition of the downstream signaling pathways that are activated by mGluR5.
Biochemical and physiological effects:
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has been shown to have a number of biochemical and physiological effects in animal models. For example, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol, which suggests that mGluR5 may be a potential target for the treatment of addiction. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has also been shown to have antidepressant-like effects in animal models of depression, which suggests that mGluR5 may be a potential target for the treatment of depression. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has also been shown to have anxiolytic-like effects in animal models of anxiety, which suggests that mGluR5 may be a potential target for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has several advantages as a research tool. It is a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the function of this receptor in different disease states. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, there are some limitations to using 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a relatively large molecule, which makes it difficult to penetrate the blood-brain barrier. This limits its usefulness in studying the role of mGluR5 in the central nervous system. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is also relatively expensive and difficult to synthesize, which may limit its availability to researchers.
Direcciones Futuras
There are several future directions for research on 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene and mGluR5. One potential direction is the development of more selective and potent ligands for mGluR5. This could lead to the development of more effective drugs for the treatment of neurological and psychiatric disorders. Another potential direction is the investigation of the role of mGluR5 in other disease states such as epilepsy and Parkinson's disease. The development of new animal models and the use of advanced imaging techniques could help to elucidate the role of mGluR5 in these disorders. Finally, the investigation of the role of mGluR5 in different brain regions and circuits could help to identify new targets for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the formation of the key intermediate 1,2-dibromoethane, which is then reacted with 4-fluorophenol to give 2-(4-fluorophenoxy)ethyl bromide. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol to give the final product 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene. The purity of the final product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has been extensively used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders such as addiction, depression, anxiety, and schizophrenia. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has been shown to be a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the function of this receptor in different disease states. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FO4/c1-3-4-16-5-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-6-17(21)7-9-18/h3-10,15H,11-14H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHHMYMMHCMPG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)

![1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5203592.png)
![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
